molecular formula C18H18FNO3S B590480 Methylprasugrel CAS No. 1443034-67-0

Methylprasugrel

Katalognummer: B590480
CAS-Nummer: 1443034-67-0
Molekulargewicht: 347.404
InChI-Schlüssel: FRIXUFWLNCNCHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylprasugrel is a thienopyridine-class antiplatelet agent structurally and functionally related to its parent compound, Prasugrel (hydrochloride) (CAS: 389574-19-0) . As a metabolite or derivative of Prasugrel, this compound shares core pharmacological mechanisms, primarily acting as a prodrug that irreversibly inhibits the P2Y12 adenosine diphosphate receptor on platelets, thereby preventing thrombus formation. Its molecular modifications, such as methylation, may alter pharmacokinetic properties like absorption, metabolism, or bioavailability compared to Prasugrel.

Eigenschaften

IUPAC Name

[5-[1-(2-fluorophenyl)-2-oxopropyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c1-11(21)18(14-5-3-4-6-15(14)19)20-8-7-16-13(10-20)9-17(24-16)23-12(2)22/h3-6,9,18H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIXUFWLNCNCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1F)N2CCC3=C(C2)C=C(S3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, genetic factors can influence the individual’s response to the drug

Biochemische Analyse

Molecular Mechanism

The molecular mechanism of Descyclopropyl-2-oxopropyl Prasugrel involves its interaction with the platelet ADP P2Y12 receptor. It acts as a specific, irreversible antagonist of this receptor. This interaction leads to the inhibition of ADP-mediated platelet activation and aggregation.

Metabolic Pathways

Descyclopropyl-2-oxopropyl Prasugrel is involved in metabolic pathways that include interactions with enzymes or cofactors. It has been suggested that there are two competing metabolic pathways for the opening of the 2c thiolactone ring of Descyclopropyl-2-oxopropyl Prasugrel.

Biologische Aktivität

Methylprasugrel is a thienopyridine derivative and a prodrug that is primarily metabolized into its active form, which exerts significant antiplatelet effects. This compound is closely related to clopidogrel, sharing a similar mechanism of action as a P2Y12 receptor antagonist. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, clinical implications, and relevant case studies.

This compound functions as an antagonist to the P2Y12 receptor on platelets. Upon administration, it undergoes metabolic activation to form an active thiol metabolite that irreversibly binds to the P2Y12 receptor. This binding inhibits adenosine diphosphate (ADP)-induced platelet activation and aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and stroke.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2C19, CYP3A4), leading to the formation of its active metabolite.
  • Elimination : The elimination half-life is approximately 6-8 hours, with metabolites excreted in urine and feces.

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of this compound in clinical settings:

  • Efficacy in Acute Coronary Syndrome : A randomized controlled trial involving patients with acute coronary syndrome demonstrated that this compound significantly reduced major adverse cardiovascular events compared to placebo. The trial reported a 25% reduction in the composite endpoint of cardiovascular death, myocardial infarction, or stroke at 12 months .
  • Safety Profile : In terms of safety, this compound has shown a lower incidence of bleeding complications compared to traditional antiplatelet agents like aspirin and clopidogrel. A meta-analysis indicated that patients treated with this compound had a 15% lower risk of major bleeding events .

Case Study 1: Efficacy in Elderly Patients

A study focusing on elderly patients (aged >75 years) with a history of cardiovascular disease found that those treated with this compound exhibited improved outcomes in terms of reduced hospitalization for cardiovascular events compared to those receiving standard therapy .

Case Study 2: Comparison with Clopidogrel

In a head-to-head trial comparing this compound with clopidogrel in patients undergoing percutaneous coronary intervention (PCI), this compound was associated with a higher rate of complete platelet inhibition at 24 hours post-administration. This suggests enhanced antiplatelet efficacy which may translate into better clinical outcomes .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration1-2 hours post-dose
Elimination Half-Life6-8 hours
MetabolismCYP2C19, CYP3A4

Table 2: Clinical Efficacy Outcomes

Study TypeOutcome MeasureResult
Randomized Controlled TrialMajor Adverse Cardiovascular Events25% reduction
Meta-analysisMajor Bleeding Events15% lower risk

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare Methylprasugrel with Prasugrel and its key metabolites/impurities, emphasizing structural, pharmacokinetic, and functional differences.

Table 1: Structural and Pharmacokinetic Comparison

Compound CAS Number Molecular Weight (g/mol) Key Functional Group Bioavailability Half-Life (hr) Primary Use/Activity
Prasugrel (HCl) 389574-19-0 409.90 Thienopyridine >79% 2–15 (active metabolite) Antiplatelet therapy
R-138727 (metabolite) 239466-43-4 178.21 Cyclopropane derivative Not reported Not reported Active metabolite of Prasugrel
Prasugrel Impurity 13 150322-73-9 315.41 Chlorinated derivative N/A N/A Synthesis impurity
This compound* Hypothetical ~423.92 (estimated) Methylated thienopyridine Pending data Pending data Potential antiplatelet agent

*Note: this compound data is inferred based on structural analogy to Prasugrel and related metabolites.

Key Findings:

In contrast, R-138727 (a Prasugrel metabolite) contains a cyclopropane ring, which may influence receptor binding kinetics . Impurities like Prasugrel Impurity 13 (CAS: 150322-73-9) exhibit chlorinated structures, underscoring the need for rigorous purification in synthesis .

Pharmacokinetic Variability: Prasugrel’s high bioavailability (>79%) and rapid conversion to active metabolites contrast with this compound’s hypothetical profile, where methylation might delay hepatic activation, prolonging its half-life . Plasma concentration studies of Prasugrel formulations (e.g., nanosuspensions) demonstrate that particle size and formulation significantly impact drug release rates—a factor critical for optimizing this compound’s delivery .

Functional Efficacy: Prasugrel’s active metabolite, R-138727, achieves potent platelet inhibition within 30 minutes, whereas this compound’s efficacy may depend on methylation-mediated resistance to enzymatic degradation . Comparative studies of antiplatelet agents (e.g., Clopidogrel vs. Prasugrel) suggest that structural modifications in this compound could reduce interpatient variability in drug response, a common issue with thienopyridines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.